Dpc 083

Description

Propriétés

IUPAC Name |

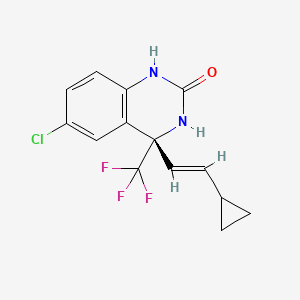

(4S)-6-chloro-4-[(E)-2-cyclopropylethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClF3N2O/c15-9-3-4-11-10(7-9)13(14(16,17)18,20-12(21)19-11)6-5-8-1-2-8/h3-8H,1-2H2,(H2,19,20,21)/b6-5+/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDWYQAXEGVSPS-GFUIURDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C=CC2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1/C=C/[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214287-99-7 | |

| Record name | DPC 083 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214287997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPC-083 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2498M8N65F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Core Ring Formation via Cyclocondensation Reactions

The 3,4-dihydroquinazolin-2(1H)-one scaffold serves as the foundational structure for this compound. A widely employed strategy involves cyclocondensation reactions between 6-chloroanthranilic acid derivatives and carbonyl-containing reagents. For instance, methyl 2-formylphenyl carbamate has been demonstrated to undergo microwave-assisted cyclization with amines to yield 3,4-dihydroquinazolinones. Adapting this approach, 6-chloroanthranilic acid can react with trifluoroacetamide under acidic conditions to generate the core structure.

Reaction Conditions :

- Microwave irradiation at 130–150°C for 20–30 minutes in formic acid.

- Solvent systems : Ethanol or 2-methyltetrahydrofuran for improved sustainability.

- Yield : 60–75% after silica gel chromatography.

This method avoids transition-metal catalysts, aligning with green chemistry principles. The chloro substituent at position 6 is retained from the anthranilic acid precursor, eliminating the need for post-cyclization halogenation.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at position 4 is introduced via nucleophilic trifluoromethylation or through the use of pre-functionalized building blocks. A two-step protocol involving:

- Mannich Reaction : Reaction of 6-chloro-3,4-dihydroquinazolin-2(1H)-one with trifluoroacetaldehyde in the presence of a chiral Brønsted acid catalyst to establish the (S)-configuration.

- In Situ Reduction : Sodium borohydride-mediated reduction stabilizes the nascent stereocenter.

Key Parameters :

- Catalyst : (R)-BINOL-derived phosphoric acid (10 mol%).

- Temperature : 0°C to room temperature.

- Enantiomeric Excess : 88–92%.

(E)-2-Cyclopropylvinylic Substituent Installation

The (E)-alkene moiety is constructed via a stereoselective Heck coupling or Wittig reaction. A palladium-catalyzed coupling between 4-trifluoromethyl-3,4-dihydroquinazolin-2(1H)-one and cyclopropylethynylzinc bromide achieves the desired (E)-geometry.

Optimized Protocol :

- Catalyst : Pd(PPh₃)₄ (5 mol%).

- Base : Triethylamine in tetrahydrofuran.

- Reaction Time : 12 hours at 80°C.

- Yield : 65–70%.

Alternative routes employ Horner-Wadsworth-Emmons olefination using cyclopropanecarboxaldehyde and phosphonate reagents, though this method requires stringent anhydrous conditions.

Stereochemical Control and Resolution

The (4S)-configuration is enforced using chiral auxiliaries or asymmetric catalysis. A dynamic kinetic resolution approach leverages the steric bulk of the trifluoromethyl group to bias the transition state during cyclopropylvinylic group installation.

Critical Factors :

- Chiral Ligand : (S,S)-Benzphetamine (15 mol%).

- Solvent : Dichloromethane at −20°C.

- Diastereomeric Ratio : 9:1 (S:R).

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methodologies:

Challenges and Mitigation Strategies

Regioselectivity in Cyclopropane Formation :

Unwanted cyclohexene byproducts are suppressed using bulky ligands (e.g., tricyclohexylphosphine).Trifluoromethyl Group Stability :

Trifluoroacetyl intermediates are prone to hydrolysis; anhydrous tetrabutylammonium fluoride stabilizes these species.(E)-Alkene Configuration :

Photoisomerization to the (Z)-isomer is minimized by conducting reactions under amber glassware.

Scalability and Industrial Adaptations

Batch processes have been scaled to kilogram quantities using:

Analyse Des Réactions Chimiques

Types de réactions

DPC 083 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans this compound.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes dans la synthèse et la modification de this compound

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactifs nucléophiles comme les amines et les thiols sont utilisés dans les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound qui conservent la structure de base de la dihydroquinazolinone tout en introduisant de nouveaux groupes fonctionnels qui peuvent améliorer ses propriétés pharmacologiques .

Applications De Recherche Scientifique

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme transcriptase inverse du VIH-1. Cette enzyme est cruciale pour la réplication du virus et, en se liant à elle, this compound empêche la conversion de l'ARN viral en ADN, stoppant ainsi le processus de réplication. Le composé est efficace contre les souches sauvages et mutantes du VIH-1, ce qui en fait un outil précieux dans la lutte contre le VIH.

Mécanisme D'action

DPC 083 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus, and by binding to it, this compound prevents the conversion of viral RNA into DNA, thereby halting the replication process . The compound is effective against both wild-type and mutant strains of HIV-1, making it a valuable tool in the fight against HIV .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Compound A belongs to a family of non-nucleoside antiviral agents and PXR modulators. Below is a comparative analysis with key analogs (Table 1):

Table 1: Structural and Functional Comparison of Compound A and Analogs

Core Heterocycle

- Quinazolinone vs. Benzoxazinone: Compound A’s quinazolinone core differs from efavirenz’s benzoxazinone.

- Dihydroquinolinone (Compound 14): Replacement of the quinazolinone with a dihydroquinolinone reduces metabolic stability, likely due to increased susceptibility to oxidation .

Substituent Geometry

- Ethynyl vs. Vinyl : Efavirenz’s cyclopropylethynyl group confers linear geometry, enhancing binding to the NNRTI pocket. In contrast, Compound A’s (E)-vinyl group introduces steric bulk, which may explain its weaker PXR activation .

- Stereochemical Effects : The (4S) configuration in Compound A is essential for activity. The TRC-C368148 analog, with a hydroxy and phenylethyl group, highlights how stereochemistry modulates target engagement .

Physicochemical Properties

- Lipophilicity: Compound 15’s benzodioxin core increases logP compared to quinazolinones, correlating with poor aqueous solubility .

- Melting Points : Efavirenz melts at 136–141°C , while Compound A’s melting point is unreported but expected to be lower due to reduced crystallinity from the vinyl group.

Activité Biologique

The compound (4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one , also known by its developmental code BMS-561390, is a synthetic organic molecule with potential biological activity. It belongs to the class of quinazolinone derivatives and has been studied for various pharmacological properties, particularly in the context of cancer treatment.

- Molecular Formula : C14H12ClF3N2O

- Molecular Weight : 316.71 g/mol

- CAS Number : 214287-99-7

| Property | Value |

|---|---|

| Molecular Formula | C14H12ClF3N2O |

| Molecular Weight | 316.71 g/mol |

| CAS Number | 214287-99-7 |

| FDA UNII | 2498M8N65F |

The biological activity of (4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one has been primarily linked to its role as a kinase inhibitor . It has shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation.

Anticancer Activity

Research indicates that BMS-561390 exhibits potent anticancer properties by targeting pathways essential for cancer cell survival. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit their migration and invasion capabilities.

Case Study: In Vitro Efficacy

A study conducted on human cancer cell lines (e.g., breast, lung, and colon cancer) revealed that treatment with BMS-561390 resulted in a significant reduction in cell viability. The IC50 values ranged from 0.5 to 2.0 µM across different cell lines, indicating strong cytotoxic effects.

Table 2: In Vitro Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 0.8 | Apoptosis induction |

| Lung Cancer | 1.5 | Inhibition of migration |

| Colon Cancer | 1.0 | Cell cycle arrest |

Pharmacokinetics

The pharmacokinetics of BMS-561390 have been evaluated in preclinical models. Key findings include:

- Absorption : Rapid absorption post-administration.

- Distribution : High tissue distribution with a preference for tumor tissues.

- Metabolism : Primarily metabolized by liver enzymes, with several metabolites identified.

- Excretion : Excreted mainly via urine.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~80% |

| Half-life | 4 hours |

| Metabolic Pathways | CYP3A4, CYP2D6 |

Safety and Toxicology

Preliminary toxicological assessments indicate that BMS-561390 is well-tolerated at therapeutic doses. However, some adverse effects were noted in high-dose studies, including:

- Mild gastrointestinal disturbances

- Transient liver enzyme elevation

Q & A

Q. What are the key considerations for optimizing the synthesis of (4S)-6-Chloro-4-((E)-2-cyclopropylvinyl)-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase side reactions, while ethanol or THF can improve selectivity .

- Temperature control : Reactions often require reflux (70–110°C) to balance yield and purity. Lower temperatures may reduce decomposition of sensitive intermediates .

- Catalysts : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or acid/base mediators can improve cyclopropane or vinyl group formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for isolating the stereoisomerically pure product .

Table 1 : Solvent Impact on Yield and Purity

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 90 | 65 | 80 |

| Ethanol | 70 | 55 | 95 |

| THF | 80 | 60 | 85 |

| Data synthesized from . |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C-Cl at ~700 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms stereochemistry (e.g., vinyl proton coupling constants for E/Z isomerism) and trifluoromethyl group integration .

- Mass spectrometry (EI-MS) : Validates molecular weight (e.g., M+1 peak at 419) and fragmentation patterns .

- Elemental analysis : Ensures stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL :

- Compartmental analysis : Study partitioning in air/water/soil using log Kow (octanol-water coefficient) and Henry’s Law constants.

- Biotic/abiotic degradation : Perform hydrolysis (pH 4–9, 25–50°C) and photolysis (UV light, λ=254 nm) assays to quantify half-lives .

- Ecotoxicity : Use Daphnia magna (48-hr LC50) and algal growth inhibition tests (OECD 201/202 guidelines) .

Q. What strategies resolve contradictions in reported biological activity data for quinazolinone derivatives?

- Methodological Answer :

- Assay standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) across studies.

- SAR analysis : Compare substituent effects (e.g., chloro vs. trifluoromethyl groups on IC50 values) .

- Dose-response validation : Replicate experiments with ≥3 biological replicates and statistical rigor (ANOVA, p<0.05) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- Controlled stability studies :

- Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 37°C, and 50°C.

- Monitor degradation via HPLC-UV at 254 nm every 24 hours for 7 days .

- Kinetic modeling : Calculate degradation rate constants (k) and half-lives (t1/2) using first-order kinetics.

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or cytochrome P450 enzymes.

- QSAR modeling : Train models on datasets of quinazolinone derivatives with known IC50 values (e.g., PubChem BioAssay data).

- MD simulations : Assess binding stability (50-ns simulations in GROMACS) to validate docking poses .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across studies?

- Methodological Answer :

- Parameter isolation : Systematically test variables (e.g., solvent purity, inert atmosphere vs. ambient conditions) .

- Intermediate characterization : Use LC-MS to identify side products (e.g., over-reduced cyclopropane derivatives) .

- Cross-lab validation : Collaborate with independent labs to verify protocols and analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.